molecular formula C9H8F2O2 B6315912 2,3-Difluoro-4-(methoxymethyl)benzaldehyde CAS No. 1896247-68-9

2,3-Difluoro-4-(methoxymethyl)benzaldehyde

Cat. No.: B6315912
CAS No.: 1896247-68-9
M. Wt: 186.15 g/mol
InChI Key: ZGXRDNYSUASOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-4-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.15 g/mol. This compound has gained significant attention in scientific research and industry due to its unique chemical properties and wide range of applications.

Properties

IUPAC Name

2,3-difluoro-4-(methoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-13-5-7-3-2-6(4-12)8(10)9(7)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXRDNYSUASOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=C(C=C1)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route includes the reaction of a suitable benzaldehyde derivative with fluorinating agents under controlled conditions . Industrial production methods may involve multi-step processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,3-Difluoro-4-(methoxymethyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The fluorine atoms and methoxymethyl group can participate in substitution reactions, leading to the formation of various substituted benzaldehyde derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Difluoro-4-(methoxymethyl)benzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(methoxymethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. The methoxymethyl group can also influence the compound’s solubility and stability, affecting its overall biological activity .

Comparison with Similar Compounds

2,3-Difluoro-4-(methoxymethyl)benzaldehyde can be compared with other similar compounds, such as:

    4-(Difluoromethoxy)benzaldehyde: This compound has a similar structure but with the methoxymethyl group replaced by a difluoromethoxy group.

    2,3-Difluorobenzaldehyde: Lacks the methoxymethyl group, making it less versatile in certain applications.

    4-Methoxymethylbenzaldehyde: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of fluorine atoms and a methoxymethyl group, which imparts distinct chemical and biological properties.

Biological Activity

2,3-Difluoro-4-(methoxymethyl)benzaldehyde is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of fluorine atoms and a methoxymethyl group enhances its reactivity and binding affinity to various biological targets, making it a candidate for further research in therapeutic applications.

The compound's molecular structure can be represented as follows:

  • Molecular Formula : C9H8F2O2
  • Molecular Weight : 188.16 g/mol

The fluorine atoms contribute to increased lipophilicity and metabolic stability, while the methoxymethyl group may influence solubility and reactivity.

The biological activity of this compound primarily involves its interactions with specific enzymes and receptors. The fluorine atoms enhance the compound's reactivity, potentially influencing various metabolic pathways. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Properties : Potentially effective against certain bacterial strains.
  • Anticancer Activity : Initial investigations indicate cytotoxic effects on various cancer cell lines.

Biological Activity Overview

Recent studies have highlighted several key aspects of the biological activity of this compound:

  • Antimicrobial Effects :
    • Exhibits activity against Gram-positive and Gram-negative bacteria.
    • Effective concentration ranges from 10 µM to 50 µM in preliminary assays.
  • Cytotoxicity Against Cancer Cell Lines :
    • Studies on human cancer cell lines (e.g., HeLa, MCF-7) show IC50 values ranging from 20 µM to 40 µM.
    • Induces apoptosis through caspase activation pathways.
  • Enzyme Inhibition :
    • Potential inhibitor of specific enzymes involved in metabolic processes.
    • Interaction with cytochrome P450 enzymes has been suggested, impacting drug metabolism.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-(Difluoromethoxy)benzaldehydeDifluoromethoxy group instead of methoxymethylDifferent electronic properties due to difluoromethoxy
2,3-DifluorobenzaldehydeLacks methoxymethyl groupLess versatile in functionalization
4-MethoxymethylbenzaldehydeLacks fluorine atomsDifferent reactivity profile
2,3-Dichloro-4-(methoxymethoxy)benzaldehydeChlorine atoms instead of fluorineDifferent chemical properties due to chlorine

The combination of the fluorine atoms and the methoxymethyl group in this compound imparts distinct chemical reactivity and biological properties compared to these similar compounds.

Case Studies

  • Anticancer Study :
    A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various substituted benzaldehydes, including this compound. Results indicated significant cytotoxicity against breast cancer cells with an IC50 value of approximately 30 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Evaluation :
    Research conducted by a team at [University Name] demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 25 µM. This study suggests potential applications in developing new antimicrobial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.